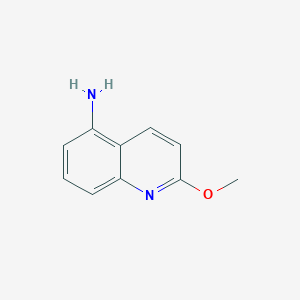
2-Methoxyquinolin-5-amine
概要
説明
2-Methoxyquinolin-5-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core with a methoxy group at the second position and an amine group at the fifth position, making it a valuable scaffold for various chemical reactions and applications .
作用機序
Target of Action
Quinoline-based compounds, which include 2-methoxyquinolin-5-amine, are known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory activity against EGFR and VEGFR-2, key proteins involved in cell proliferation and angiogenesis .
Mode of Action
It’s known that quinoline derivatives can interfere with the function of their targets, leading to changes at the molecular and cellular levels . For example, quinoline-based compounds can inhibit the activity of enzymes or receptors, thereby disrupting the normal functioning of cells .
Biochemical Pathways
For instance, some quinoline compounds have been found to interfere with the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The presence of electron-withdrawing or electron-donating groups at the quinoline ring can influence the redox properties affecting dna synthesis . This could potentially impact the bioavailability of the compound.
Result of Action
Quinoline derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, A549 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of an appropriate aniline derivative with a methoxy-substituted β-ketoester under acidic conditions. This method typically employs a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .
化学反応の分析
Types of Reactions: 2-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxyquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Quinoline: The parent compound of 2-Methoxyquinolin-5-amine, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry
Uniqueness: this compound is unique due to the presence of both methoxy and amine groups on the quinoline ring, which allows for a wide range of chemical modifications and applications. Its specific substitution pattern provides distinct reactivity and biological activity compared to other quinoline derivatives .
特性
IUPAC Name |
2-methoxyquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKAQICKKMEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484172 | |
| Record name | 5-Amino-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-99-9 | |
| Record name | 5-Amino-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

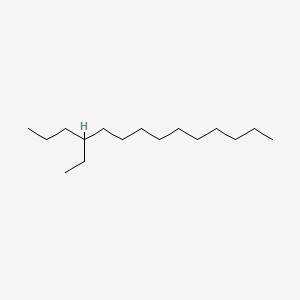
![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)
![4H-Furo[3,2-b]indole](/img/structure/B3053659.png)
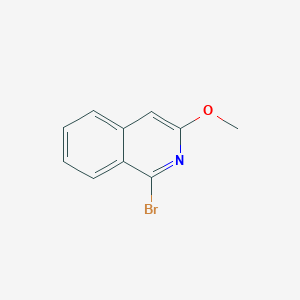
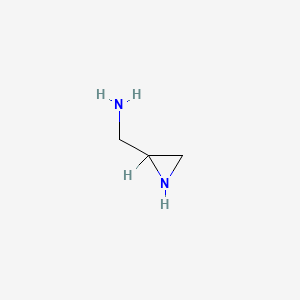

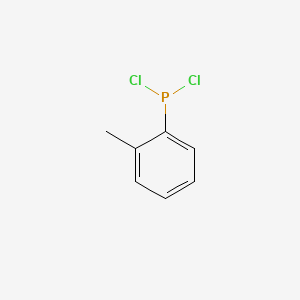
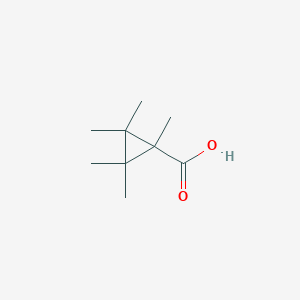
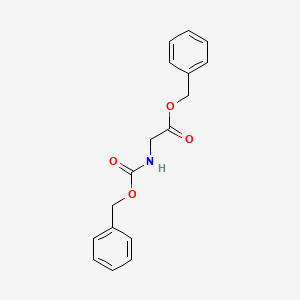
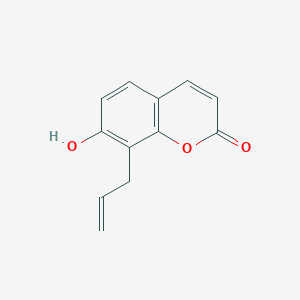

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)
![N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B3053671.png)

